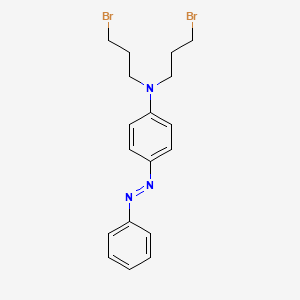
Azobenzene, 4-bis(2-bromopropyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 4-bis(2-bromopropyl)amino- is a derivative of azobenzene, a compound characterized by the presence of an azo group (N=N) linking two phenyl rings. This specific derivative features two bromopropyl groups attached to the amino groups on the phenyl rings. Azobenzene compounds are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-bromopropyl)amino- typically involves the following steps:
Diazotization and Coupling: The initial step involves the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with activated aromatic compounds to form the azo linkage.
Alkylation: The final step involves the alkylation of the amino groups with 2-bromopropyl groups. This can be achieved using 2-bromopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of azobenzene derivatives often follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 4-bis(2-bromopropyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Thiol or amine-substituted azobenzene derivatives.
Scientific Research Applications
Azobenzene, 4-bis(2-bromopropyl)amino- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in the study of molecular switches and photoresponsive materials.
Biology: Employed in the development of light-controlled biomolecules and optogenetics.
Medicine: Investigated for its potential in photopharmacology, where light is used to control drug activity.
Industry: Utilized in the production of dyes, liquid crystals, and other photoresponsive materials.
Mechanism of Action
The primary mechanism of action of azobenzene, 4-bis(2-bromopropyl)amino- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This change in molecular geometry affects the compound’s electronic properties and interactions with other molecules. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, making it useful in controlling biological processes with light.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with no bromopropyl groups.
4-Aminoazobenzene: A derivative with amino groups but no bromopropyl groups.
4-Bromoazobenzene: A derivative with bromine atoms but no amino groups.
Uniqueness
Azobenzene, 4-bis(2-bromopropyl)amino- is unique due to the presence of both bromopropyl and amino groups, which enhance its reactivity and versatility in various applications. The combination of these functional groups allows for more complex chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
39669-48-2 |
|---|---|
Molecular Formula |
C18H21Br2N3 |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
N,N-bis(3-bromopropyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C18H21Br2N3/c19-12-4-14-23(15-5-13-20)18-10-8-17(9-11-18)22-21-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-15H2 |
InChI Key |
FRHJEZOFMBHQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCCBr)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















